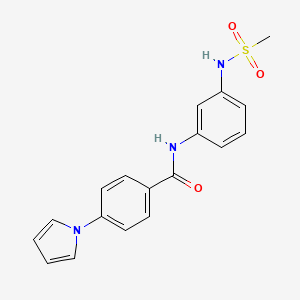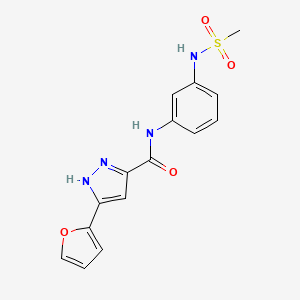
N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide (also known as MSPP) is an organic compound that has been studied extensively due to its potential applications in biochemistry and physiology. MSPP is a small molecule that has a wide range of applications, including as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. In addition, MSPP has been used in a variety of laboratory experiments, including as a fluorescent substrate for the study of enzyme kinetics.
作用機序
MSPP has been shown to act as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. As an inhibitor, MSPP binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. As a stabilizer, MSPP binds to the protein and prevents it from unfolding or denaturing. As a substrate, MSPP binds to the enzyme and is then converted into the product of the reaction.
Biochemical and Physiological Effects
MSPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MSPP can inhibit the activity of enzymes such as cytochrome P450 and can also act as a substrate for enzymatic reactions. In vivo studies have shown that MSPP can modulate the activity of enzymes involved in the metabolism of drugs and can also act as an antioxidant.
実験室実験の利点と制限
MSPP has many advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize, and it is highly soluble in aqueous solutions. In addition, MSPP can be used as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. However, MSPP is not as stable as some other compounds and can be degraded by light and heat.
将来の方向性
In the future, MSPP could be used in a variety of applications, including as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. In addition, MSPP could be used to study the effects of inhibitors on enzyme activity and to study the metabolism of drugs. Furthermore, MSPP could be used to develop new fluorescent probes for the study of biochemical and physiological processes. Finally, MSPP could be used to develop new drugs or drug formulations.
合成法
MSPP can be synthesized using a variety of methods. The most common method is the reaction of 3-methanesulfonamidophenol and 1H-pyrrol-1-ylbenzamide in the presence of a base, such as triethylamine, at room temperature. This reaction yields MSPP in good yields. Other methods have also been used to synthesize MSPP, such as the reaction of 3-methanesulfonamidophenol and 1H-pyrrol-1-ylbenzoyl chloride in the presence of a base, such as triethylamine, at room temperature.
科学的研究の応用
MSPP has been widely studied due to its potential applications in biochemistry and physiology. MSPP has been used as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. It has also been used in a variety of laboratory experiments, including as a fluorescent substrate for the study of enzyme kinetics. MSPP has been used to study the activity of enzymes such as cytochrome P450, as well as to study the effects of inhibitors on enzyme activity.
特性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25(23,24)20-16-6-4-5-15(13-16)19-18(22)14-7-9-17(10-8-14)21-11-2-3-12-21/h2-13,20H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTAPGGCEBWXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)
![N-[(4-fluorophenyl)methyl]-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6577488.png)
![3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577493.png)
![3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6577495.png)
![1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6577502.png)
![1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6577504.png)
![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)
![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide](/img/structure/B6577529.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)
![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)